Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . It is a white to pale yellow solid with a specific aroma. This compound contains bromine and sulfur atoms, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate typically involves organic synthesis reactions. One common method includes the bromination of 5-methylthiophene followed by esterification with ethyl oxalyl chloride . The reaction conditions often require a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as aluminum chloride, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate involves its interaction with molecular targets through its bromine and sulfur atoms. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions . The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate can be compared with similar compounds such as:
Ethyl 2-(3-bromo-5-methylthiophen-2-yl)acetate: Similar structure but lacks the oxo group, leading to different reactivity and applications.
(3-bromo-5-methylthiophen-2-yl)trimethylsilane: Contains a trimethylsilyl group instead of the ethyl ester, affecting its chemical properties and uses.
Properties
Molecular Formula |
C9H9BrO3S |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-methylthiophen-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H9BrO3S/c1-3-13-9(12)7(11)8-6(10)4-5(2)14-8/h4H,3H2,1-2H3 |
InChI Key |
LYQCWMADQLRCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(S1)C)Br |
Origin of Product |
United States |
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